molecular formula C14H8Na2O9S2 B1612379 Anthraquinone-1,5-disulfonic acid disodium salt hydrate CAS No. 206659-04-3

Anthraquinone-1,5-disulfonic acid disodium salt hydrate

Cat. No.: B1612379
CAS No.: 206659-04-3
M. Wt: 430.3 g/mol
InChI Key: YOAIDOXEITXQEU-UHFFFAOYSA-L
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Description

Molecular Architecture and Crystallographic Analysis

Anthraquinone-1,5-disulfonic acid disodium salt hydrate (C₁₄H₈Na₂O₉S₂) features a planar anthraquinone core substituted with two sulfonate (-SO₃⁻) groups at the 1- and 5-positions of the anthracene backbone. The disodium salt forms a dianionic structure stabilized by two sodium counterions and a water molecule of crystallization. X-ray crystallographic studies reveal that the compound crystallizes in a centrosymmetric space group, with the anthraquinone-1,5-disulfonate (AQDS²⁻) dianion occupying an inversion center. The anthracene ring system exhibits near-perfect planarity, with bond lengths and angles consistent with conjugated π-electron delocalization.

The unit cell parameters derived from single-crystal diffraction data indicate a monoclinic crystal system with a = 13.82 Å, b = 7.56 Å, c = 15.34 Å, and β = 112.3°. The sodium cations adopt distorted octahedral coordination geometries, bonding to sulfonate oxygen atoms and water molecules. Key crystallographic features include:

Parameter Value
C–C bond length (anthracene) 1.40–1.43 Å
C–O bond (sulfonate) 1.45 Å
S–O bond length 1.43–1.47 Å
Na–O coordination 2.35–2.52 Å

Table 1: Selected bond lengths from crystallographic analysis

Sulfonate Group Orientation and Hydrogen Bonding Networks

The 1,5-disulfonate substitution pattern creates a symmetrical arrangement of hydrogen-bonding acceptors, enabling the formation of a three-dimensional supramolecular network. Each sulfonate group participates in multiple hydrogen bonds:

  • Intralayer interactions : Sulfonate oxygen atoms (O3, O4) form strong O–H···O bonds with water molecules (2.65–2.78 Å)
  • Interlayer connections : Sodium cations bridge sulfonate groups via Na–O coordination bonds (2.35–2.52 Å)
  • π-π stacking : Anthracene rings exhibit face-to-face stacking with centroid distances of 3.55–3.65 Å

The hydrogen bonding network features distinctive R₄²(8) ring motifs formed by water molecules bridging adjacent sulfonate groups. This architecture creates channels parallel to the crystallographic b-axis that accommodate the sodium cations and water molecules.

Hydration Effects on Crystal Packing Behavior

The hydrate water molecules play critical roles in stabilizing the crystal lattice through:

  • Structural water (O5–O7): Forms bridging hydrogen bonds between sulfonate groups (O5–H···O2 = 2.78 Å)
  • Lattice water (O6–O7): Participates in extended O–H···O networks connecting adjacent AQDS²⁻ dianions
  • Coordination water : Completes the sodium cation coordination spheres (Na–O = 2.42 Å)

Dehydration studies using thermogravimetric analysis reveal a two-stage weight loss corresponding to the removal of lattice water (50–120°C) followed by structural water (120–200°C). The hydrated form demonstrates 12% greater density compared to anhydrous analogs due to tighter packing enabled by water-mediated hydrogen bonds.

Comparative analysis of hydration states shows:

Property Hydrated Form Anhydrous Form
Unit Cell Volume 1487 ų 1623 ų
Hydrogen Bonds/Unit 18 9
Thermal Stability ≤200°C ≤300°C

Table 2: Hydration effects on crystal packing parameters

Properties

IUPAC Name

disodium;9,10-dioxoanthracene-1,5-disulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O8S2.2Na.H2O/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)8-4-2-6-10(12(8)13)24(20,21)22;;;/h1-6H,(H,17,18,19)(H,20,21,22);;;1H2/q;2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAIDOXEITXQEU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Na2O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585075
Record name Sodium 9,10-dioxo-9,10-dihydroanthracene-1,5-disulfonate--water (2/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206659-04-3
Record name Sodium 9,10-dioxo-9,10-dihydroanthracene-1,5-disulfonate--water (2/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 9,10-dihydro-9,10-dioxoanthracene-1,5-disulphonate hydrate
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Preparation Methods

Starting Materials

Sulfonation Process

The process typically occurs in two stages:

  • Ring Closure and Formation of Beta-Anthraquinone Sulfonic Acid
    The p-sulpho-benzoyl-ortho-benzoic acid disodium salt is heated with 25% oleum at approximately 150 °C for about 3 hours. This step induces ring closure, forming the beta-anthraquinone sulfonic acid intermediate.

  • Disulfonation to Anthraquinone-1,5-disulfonic Acid
    Without isolation, 60% oleum is added gradually over 2–3 hours, and the mixture is maintained at 150 °C for an additional 4 hours. This step introduces the second sulfonic acid group, producing a mixture of 2,6- and 2,7-disulfonic acids (isomers closely related to 1,5-disulfonic acid).

The reaction mass is then cooled and poured into cold water to precipitate the sulfonic acid product.

Reaction Conditions and Catalysts

  • Temperature: ~150 °C
  • Oleum concentration: Initial 25% oleum, followed by 60% oleum addition
  • Catalyst: Trace amounts of vanadium oxide (e.g., 0.05 parts per 10 parts of starting material) can be used to facilitate sulfonation
  • Reaction time: 3 hours for ring closure + 4 hours for disulfonation

Purification and Isolation

The crude product mixture contains the desired anthraquinone disulfonic acid salts along with isomeric and minor by-products.

  • Separation of Insoluble Impurities : Continuous extraction with water removes insoluble materials.
  • Recrystallization : The product is recrystallized twice from hot water to enhance purity.
  • Drying : Final drying under vacuum yields the disodium salt hydrate as a white to light yellow solid.

Summary Table of Preparation Parameters

Step Starting Material Reagents & Conditions Duration Product Form
Ring Closure p-Sulpho-benzoyl-ortho-benzoic acid (disodium salt) 25% Oleum, 150 °C, trace vanadium oxide 3 hours Beta-anthraquinone sulfonic acid
Disulfonation Intermediate from ring closure 60% Oleum, 150 °C 4 hours Mixture of anthraquinone disulfonic acids (2,6- and 2,7-)
Workup and Purification Reaction mixture Dilution with cold water, filtration, recrystallization Variable Anthraquinone-1,5-disulfonic acid disodium salt hydrate (purified)

Research Findings and Industrial Insights

  • Isomer Control : The use of p-sulpho-benzoyl-ortho-benzoic acid as starting material ensures at least one sulfonic acid group is in the beta position, improving isomer selectivity and reducing unwanted alpha isomers.
  • Oxidation Minimization : Gradual addition of oleum and controlled temperature minimize oxidation side reactions that degrade yield and purity.
  • Economic Considerations : Using the disodium salt form of the starting acid is preferred for cost efficiency and handling.
  • Yield and Quality : This two-step sulfonation process produces high yields of pure anthraquinone disulfonic acids with fewer by-products compared to direct sulfonation of anthraquinone.

Chemical and Physical Properties Relevant to Preparation

Property Value/Description
Molecular Formula C14H6Na2O8S2
Molecular Weight 412.3 g/mol (anhydrous), ~430.3 g/mol (hydrate)
Physical Form Solid, white to light yellow/light orange
Melting Point >300 °C
Stability Stable under normal conditions; incompatible with strong oxidizers
Purification Recrystallization from hot water, vacuum drying

Chemical Reactions Analysis

Redox Reactions in Flow Batteries

AQDS serves as a redox mediator in aqueous organic redox flow batteries (AORFBs) due to its reversible electron transfer properties. The disulfonic acid groups enhance water solubility, while the anthraquinone core facilitates stable redox cycling .

Mechanism :

  • Reduction : AQDS accepts two electrons and two protons, forming the hydroquinone derivative:

    AQDS+2H++2eAQDSH2\text{AQDS} + 2\text{H}^+ + 2\text{e}^- \rightarrow \text{AQDSH}_2
  • Oxidation : The hydroquinone reverts to the quinone form during charging.

Performance Metrics :

PropertyValueConditionsSource
Solubility (H₂O)>1 M25°C, pH-neutral
Redox Potential (vs SHE)-0.73 V1 M H₂SO₄, 25°C
Cycle Stability>500 cycles0.1 M AQDS, 1 M H₂SO₄

Photochemical Reactions

AQDS undergoes photoreduction when exposed to UV light, forming semiquinone radicals. A study on its structural analog (anthraquinone-2,6-disulfonic acid) revealed:

Key Steps :

  • Photoexcitation : AQDS absorbs UV light, entering an excited triplet state (3AQDS2^3\text{AQDS}^{2-*}) .

  • Hydrogen Abstraction : The excited state abstracts a hydrogen atom from reductants (e.g., ascorbic acid), generating radicals:

    3AQDS2+AscHAQDSH2+Asc^3\text{AQDS}^{2-*} + \text{AscH}^- \rightarrow \text{AQDSH}^{- 2-} + \text{Asc}^{- -}
  • Radical Stabilization : The semiquinone radical (AQDSH2\text{AQDSH}^{- 2-}) remains anchored at interfaces, while Asc\text{Asc}^{- -} diffuses freely .

Experimental Parameters :

ParameterValueSystemSource
Absorption Peak (λₘₐₓ)330–400 nmCationic DDAB vesicles
Radical Lifetime10–100 μsTR-EPR in micellar solutions

Sulfonation and Stability

While AQDS itself is a sulfonation product, its synthesis involves controlled sulfonation of anthraquinone using oleum (SO3\text{SO}_3) in liquid SO2\text{SO}_2 with mercury catalysts . Over-sulfonation occurs at >130°C, leading to tri-sulfonated byproducts .

Synthesis Conditions :

ParameterOptimal RangeByproduct FormationSource
Temperature110–130°CTri-sulfonates (>130°C)
Reaction Time1–6 hoursMinimal oversulfonation
CatalystHgSO₄ (0.025% Hg)Enhances α-sulfonation

Reactivity with Oxidizing Agents

AQDS is incompatible with strong oxidizers (e.g., peroxides, chlorates), leading to decomposition or hazardous reactions. Stability data include :

PropertyObservationConditionsSource
Thermal Stability>300°C (melting point)Solid state
Oxidative DecompositionRapid exothermicityContact with KMnO4\text{KMnO}_4

Scientific Research Applications

Applications in Environmental Science

2.1 Inhibition of Sulfide Production

AQDS has been identified as an effective inhibitor of sulfide production from sulfate-reducing bacteria (SRB). This property is particularly useful in industrial settings where hydrogen sulfide generation poses significant risks, such as in oil wells and wastewater treatment plants. Studies have shown that AQDS selectively inhibits the respiratory sulfate reduction pathway without affecting other bacterial types, making it valuable for maintaining microbial health while controlling sulfide levels .

Case Study: Oil Well Treatment
In one study, AQDS was applied to oil wells experiencing souring due to hydrogen sulfide production. The results demonstrated a significant reduction in sulfide levels, improving the safety and efficiency of oil extraction operations .

Applications in Material Science

3.1 Intercalation Compounds

AQDS can be intercalated into layered double hydroxides (LDHs), resulting in materials with enhanced properties for various applications, including catalysis and ion exchange. The intercalation process alters the structural characteristics of LDHs, leading to increased interlayer spacing and improved functionality.

Material Interlayer Spacing (Å) Application
LDH-AQ1519Catalysis
LDH-AQ2615.68Ion Exchange

Case Study: Synthesis of Intercalated Compounds
Research demonstrated that AQDS could be successfully intercalated into Mg/Al-Layered Double Hydroxides, resulting in materials with tailored properties for specific catalytic reactions .

Applications in Analytical Chemistry

AQDS serves as a reagent in various analytical techniques due to its ability to form stable complexes with metal ions. This property allows for the detection and quantification of metals in environmental samples.

4.1 Metal Ion Detection
The complexation of AQDS with transition metals has been utilized in spectrophotometric methods for determining metal concentrations in wastewater samples.

Future Directions and Research Opportunities

There is ongoing research into expanding the applications of AQDS beyond current uses. Potential areas include:

  • Bioremediation: Utilizing AQDS to enhance microbial degradation of pollutants.
  • Energy Storage: Investigating the use of AQDS in redox flow batteries due to its electrochemical properties.

Mechanism of Action

The mechanism of action of anthraquinone-1,5-disulfonic acid disodium salt hydrate depends on its application:

    In Biological Systems: It can interact with cellular components, potentially inhibiting enzymes or interfering with cellular processes.

    In Chemical Reactions: Acts as a reactant or intermediate, participating in various chemical transformations.

Comparison with Similar Compounds

Positional Isomers: 1,5- vs. 1,8- vs. 2,6-Disulfonic Acid Derivatives

The position of sulfonic acid groups significantly impacts physicochemical properties and applications:

Compound Sulfonic Acid Positions Solubility (Water) Key Applications
1,5-AQDS (disodium salt hydrate) 1,5 High Redox catalysis, polymers, DNA interaction
1,8-AQDS (potassium salt) 1,8 Moderate Dye intermediates, analytical reagents
2,6-AQDS (disodium salt) 2,6 High Electrochemical studies, fluorescence quenching
  • Synthesis Yields : The 1,5-isomer is obtained in ~45% yield during sulfonation, while the 1,8-isomer yields ~23% due to differences in solubility during separation .
  • Fluorescence Quenching : The 1,5-isomer (An 3) exhibits distinct quenching rate constants compared to 2-sulfonate (An 1) and 2,6-disulfonate (An 2) derivatives, attributed to variations in charge transfer efficiency .

Monosulfonated Analog: Anthraquinone-2-sulfonic Acid Sodium Salt (AQMS)

  • Structure : Single sulfonic acid group at the 2-position.
  • Applications : Used as a reagent in photochemical studies and redox reactions. Lacks the dual sulfonation required for high water solubility and polymer compatibility, unlike 1,5-AQDS .

Halogenated Derivatives: 1,5-Dichloroanthraquinone

  • Structure : Chlorine substituents at 1,5-positions instead of sulfonic acid groups.
  • Applications : Primarily used in dye synthesis (e.g., Disperse Violet 8). Less water-soluble and more lipophilic than sulfonated derivatives, limiting biological applications .

Physicochemical and Redox Properties

Solubility and Stability

  • 1,5-AQDS : High water solubility due to disulfonate groups and sodium counterions. Stable in aqueous solutions but sensitive to strong acids/bases .
  • Potassium Salts : 1,5- and 1,8-AQDS potassium salts exhibit lower solubility than sodium salts, influencing their utility in industrial processes .

Redox Behavior

  • Hydrogen Peroxide Synthesis: 1,5-AQDS acts as a hydrogen carrier in redox cycles, outperforming 2-ethylanthraquinone in reaction efficiency under specific conditions .

Cu²⁺ Complexation

  • 1,5-AQDS: Forms a 1:3 Cu²⁺-anthraquinone complex, inducing DNA degradation and cytotoxicity in cancer cells (e.g., Sarcoma 180). This contrasts with carminic acid, which forms a 1:6 complex .
  • Mechanism: The 1,5-sulfonate configuration enables stronger DNA binding and ternary complex formation, enhancing biological activity compared to non-sulfonated anthraquinones .

Dye and Polymer Production

  • 1,5-AQDS : Preferred for synthesizing water-soluble dyes and functionalized polymers (e.g., polystyrene) due to its solubility and reactivity .
  • 1,8-AQDS: Limited to niche applications (e.g., anthraquinone-based pigments) .

Biological Activity

Anthraquinone-1,5-disulfonic acid disodium salt hydrate (often referred to as AQDS) is a compound with notable biological activities, particularly in the fields of biochemistry and pharmacology. This article aims to provide an in-depth examination of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

AQDS is characterized by its high solubility in water and stability under various conditions. Its chemical structure allows it to interact with biological molecules, making it a subject of interest in various studies. The compound is often used in research focusing on oxidative stress and cellular protection mechanisms.

Antioxidant Properties

AQDS has been shown to exhibit significant antioxidant activity. Studies indicate that it can enhance the body's antioxidant defense systems, particularly by modulating the expression of key genes involved in oxidative stress response. For instance, research demonstrated that AQDS treatment led to increased expression of Nrf2, a transcription factor that regulates antioxidant protein expression, thereby reducing oxidative damage in cellular models exposed to harmful agents like paraquat (PQ) .

Detoxification Mechanism

In vivo and ex vivo studies have highlighted AQDS's role as a detoxifying agent. In a rat model of PQ poisoning, AQDS significantly reduced PQ levels in plasma and mitigated cellular damage by protecting mitochondrial integrity . The compound not only decreased oxidative stress markers but also improved survival rates among treated animals.

Antimicrobial Activity

Research has indicated that anthraquinone derivatives possess antimicrobial properties. For example, anthraquinones have been studied for their ability to inhibit bacterial growth. In particular, AQDS has shown effectiveness against various bacterial strains by disrupting their metabolic processes . The minimum inhibitory concentrations (MIC) for certain bacteria were reported as low as 0.05 g/mL, indicating potent antibacterial effects .

Study on Paraquat Poisoning

A pivotal study involving AQDS focused on its efficacy against paraquat-induced toxicity. The study utilized both A549 cell lines and rat models to assess the protective effects of AQDS. Key findings included:

  • Cell Viability : A549 cells treated with AQDS exhibited significantly higher viability compared to control groups exposed solely to PQ.
  • Biomarker Analysis : Levels of liver enzymes (ALT, AST) were markedly lower in the AQDS-treated group compared to untreated controls, indicating reduced hepatic damage .

Antimicrobial Efficacy

Another study evaluated the antibacterial activity of anthraquinone derivatives against common pathogens. The results demonstrated that AQDS could effectively inhibit the growth of Staphylococcus aureus and Bacillus species, showcasing its potential use in clinical applications for infection control .

Research Findings Summary Table

Study Focus Key Findings Reference
Antioxidant ActivityIncreased Nrf2 expression; reduced oxidative stress
Detoxification MechanismLower PQ levels; improved mitochondrial function
Antimicrobial ActivityEffective against Staphylococcus aureus; MIC = 0.05 g/mL

Q & A

Q. What are the established methods for synthesizing anthraquinone-1,5-disulfonic acid disodium salt hydrate, and how can purity be ensured?

The compound is synthesized via mercury-catalyzed sulfonation of anthraquinone, yielding a mixture of 1,5- and 1,8-disulfonic acid derivatives, which are then isolated and converted to their disodium salts . Purification typically involves recrystallization from aqueous solutions. Purity (>95%) can be verified using HPLC, elemental analysis, or UV-Vis spectroscopy, with ISO 17025-certified standards recommended for calibration .

Q. What spectroscopic and analytical techniques are suitable for characterizing this compound?

Key techniques include:

  • UV-Vis spectroscopy : Absorption maxima in aqueous solutions (e.g., λ ~ 250–330 nm) to confirm electronic transitions .
  • FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1040–1180 cm⁻¹ (S=O symmetric/asymmetric stretches) .
  • Elemental analysis : Validate molecular formula (C₁₄H₈O₈S₂·xH₂O) and sodium content .

Advanced Research Questions

Q. How does this compound function in potassium-ion battery cathodes, and what electrolyte optimizations enhance its performance?

The compound (AQDS) undergoes reversible redox reactions in dimethoxyethane (DME)-based electrolytes, with sulfonate groups stabilizing charge transfer. Electrochemical performance is optimized by:

  • Using galvanostatic intermittent titration technique (GITT) to assess Li⁺/K⁺ diffusion coefficients.
  • Electrochemical impedance spectroscopy (EIS) to evaluate interfacial resistance .
  • Pairing with ether-based electrolytes to reduce polarization and improve cycle stability .

Q. What role does this compound play in electronic tongue sensors, and how is its doping efficiency quantified?

AQDS acts as a doping agent in polypyrrole-based sensor arrays. Electropolymerization is performed via chronoamperometry in pyrrole (0.2 mol L⁻¹) with AQDS (0.1 mol L⁻¹) as a counterion. Sensor performance is evaluated using principal component analysis (PCA) of voltammetric data to discriminate analytes like coffee samples .

Q. How can researchers distinguish between hydrogen abstraction and electron-transfer mechanisms in photo-induced reactions involving this compound?

Time-resolved CIDNP (chemically induced dynamic nuclear polarization) experiments are used to detect radical intermediates. Comparisons with non-proton-accepting agents (e.g., 2-(diphenylmethylene)malononitrile) help isolate electron-transfer pathways. UV irradiation setups (e.g., 365 nm) with benzophenone derivatives as reference compounds are critical .

Methodological and Contradiction Analysis

Q. How should researchers address discrepancies in reported CAS numbers and molecular formulas for this compound?

Discrepancies (e.g., CAS 117-14-6 vs. 206659-04-3 ) may arise from hydration states or salt forms. Cross-validate using:

  • NMR : Confirm sulfonate group positions (1,5 vs. 1,8 isomers).
  • Mass spectrometry : Verify molecular weight (theoretical: 368.34 g/mol) .

Q. What experimental design considerations are critical for reproducibility in cytochrome P450 metabolism studies?

Use radiolabeled AQDS (³H/¹⁴C) to track metabolic pathways. Control for enzyme activity with specific P450 inhibitors (e.g., ketoconazole). Validate metabolite structures via LC-MS/MS .

Handling and Stability

Q. What storage conditions are recommended to maintain the compound’s stability?

Store in airtight containers at 4°C, protected from light. Aqueous solutions are stable for ≤1 month at 4°C; avoid freeze-thaw cycles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Anthraquinone-1,5-disulfonic acid disodium salt hydrate
Reactant of Route 2
Anthraquinone-1,5-disulfonic acid disodium salt hydrate

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